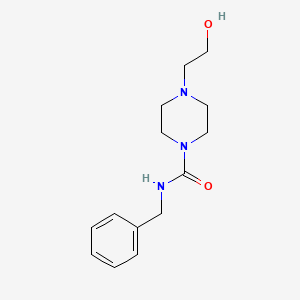amine hydrochloride](/img/structure/B5293831.png)
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride, also known as ABPA hydrochloride, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride involves its binding to GPCRs, which results in the activation or inhibition of downstream signaling pathways. The specific GPCRs that [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride binds to and the resulting effects depend on the structure of the compound and the target receptor.
Biochemical and Physiological Effects:
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of cell proliferation. These effects are mediated through the binding of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride to specific GPCRs and the resulting activation or inhibition of downstream signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride is its potential as a tool for studying GPCRs and their signaling pathways. However, one limitation is that the compound may have off-target effects or interact with other proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride. One direction is the development of more potent and selective compounds that can be used as drugs for the treatment of various diseases. Another direction is the identification of novel GPCRs that [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride can bind to and modulate, which can provide insights into the physiological functions of these receptors. Additionally, the use of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride as a tool for studying GPCR signaling pathways can lead to the discovery of new therapeutic targets and the development of more effective drugs.
In conclusion, [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride have been discussed. Further research on this compound can lead to the development of novel drugs and the discovery of new therapeutic targets.
Synthesis Methods
The synthesis of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride involves the reaction of 4-(allyloxy)benzylamine with 4-pyridinylmethyl chloride in the presence of hydrochloric acid. The reaction yields [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride as a white crystalline solid.
Scientific Research Applications
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride has been studied for its potential application as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction pathways and are involved in various physiological processes such as vision, smell, taste, and hormone regulation. [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride has been shown to bind to GPCRs and modulate their activity, making it a potential candidate for the development of novel drugs.
properties
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-11-19-16-5-3-14(4-6-16)12-18-13-15-7-9-17-10-8-15;/h2-10,18H,1,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACCTUJKLUGAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
![1-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}piperidine hydrochloride](/img/structure/B5293757.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)


![2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5293817.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5293826.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![4-chloro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5293842.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)